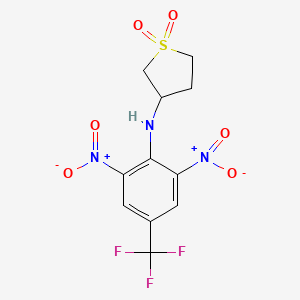

3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide

Description

This compound, often referred to in scientific literature, has garnered significant attention due to its role as an organic semiconductor.

Properties

IUPAC Name |

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O6S/c12-11(13,14)6-3-8(16(18)19)10(9(4-6)17(20)21)15-7-1-2-24(22,23)5-7/h3-4,7,15H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIBWHHRBRWGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the nitration of a trifluoromethyl-substituted aniline derivative, followed by a coupling reaction with tetrahydrothiophene 1,1-dioxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the development of organic semiconductors, which are essential components in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism by which 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. In the context of organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices. The nitro and trifluoromethyl groups play a crucial role in modulating the electronic properties of the compound, making it an effective semiconductor.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities but differ in their electronic properties and applications.

Nitro-substituted Aromatics: Compounds like 2,4-dinitrotoluene and 2,6-dinitroaniline have similar nitro groups but lack the thiophene ring, resulting in different chemical behaviors.

Uniqueness

The uniqueness of 3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide lies in its combination of nitro, trifluoromethyl, and thiophene moieties, which collectively contribute to its exceptional electronic properties and versatility in various applications.

Biological Activity

3-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C11H10F3N3O4S

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, the inhibition of c-KIT kinase has been documented, which is crucial for several oncogenic processes .

- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties that may contribute to their biological efficacy by reducing oxidative stress in cells.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related compounds. For example:

- In vitro assays demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

Research has shown that compounds with trifluoromethyl groups can modulate inflammatory responses. The following effects have been noted:

- Reduction in Cytokine Production : Compounds with similar structures have been reported to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 5 µM against A549 cells |

| Anti-inflammatory | ELISA | Reduced TNF-alpha levels by 40% |

Case Studies

- Case Study on Anticancer Activity : A study published in MedChemComm explored the effects of a related compound on human cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways .

- Study on Inflammatory Response : Another research article investigated the anti-inflammatory properties of a similar thiophene derivative. The findings indicated a significant reduction in inflammation markers in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.